molecular formula C14H12O3 B1584340 2-(2-Methylphenoxy)benzoic acid CAS No. 6325-68-4

2-(2-Methylphenoxy)benzoic acid

Cat. No.: B1584340
CAS No.: 6325-68-4
M. Wt: 228.24 g/mol
InChI Key: JMFDKESIMZREMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzoic acid is a substituted benzoic acid derivative characterized by a phenoxy group at the 2-position of the benzene ring, with an additional methyl substituent on the phenoxy moiety. This structural motif confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and agrochemical production. For instance, it serves as a precursor for kresoxim-methyl, a strobilurin fungicide, via chlorination and cyanidation steps . The compound’s synthesis typically involves phthalide, o-cresol, and sodium methylate, with optimized industrial processes emphasizing solvent recycling and cost efficiency .

Preparation Methods

Synthetic Routes for 2-(2-Methylphenoxy)benzoic Acid

Nucleophilic Substitution via Alkylation of Phenol with Benzyl Halides

One common synthetic approach involves the reaction of 2-methylphenol (o-cresol) with a benzyl halide derivative of benzoic acid, typically 2-(halomethyl)benzoic acid or its esters. This method exploits the nucleophilicity of the phenolic oxygen to displace the halide in a substitution reaction, forming the ether linkage.

  • Typical Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as acetone or dichloromethane.
    • Temperature: Room temperature to mild heating (~25–50°C).
    • Reaction Time: Several hours (e.g., 4 hours stirring at room temperature).
  • Example from Literature:
    Ethyl 2-(2-bromoacetyl)benzoate reacts with 2-methylphenol in acetone with K2CO3 to yield ethyl 2-(2-methylphenoxy)acetylbenzoate, which upon hydrolysis affords this compound.

Esterification and Subsequent Functional Group Transformations

Another approach involves preparing 2-acetylbenzoic acid derivatives, converting them into bromoacetyl esters, and then performing nucleophilic substitution with 2-methylphenol.

  • Stepwise Process:
    • Synthesis of 2-acetylbenzoic acid: Prepared by heating phthalic anhydride with malonic acid and triethylamine at 80°C.
    • Esterification: 2-acetylbenzoic acid is converted to ethyl 2-acetylbenzoate by refluxing with ethanol and sulfuric acid.
    • Bromination: Ethyl 2-acetylbenzoate is brominated using copper(II) bromide in ethyl acetate to give ethyl 2-(2-bromoacetyl)benzoate.
    • Ether Formation: Reaction of the bromoacetyl ester with 2-methylphenol in acetone with K2CO3 forms the ether intermediate.
    • Hydrolysis: Alkaline hydrolysis yields the target this compound.

This multi-step method allows for precise control over the substitution pattern and purity of the final product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
2-acetylbenzoic acid synthesis Phthalic anhydride, malonic acid, triethylamine 80°C 14 h total Not specified Stirring and gradual addition of malonic acid
Esterification Ethanol, H2SO4 (1.5 equiv) Reflux (approx. 78°C) 3 h High Acid-catalyzed esterification
Bromination CuBr2, ethyl acetate 80°C 3–4 h High Formation of bromoacetyl ester
Ether formation 2-methylphenol, K2CO3, acetone Room temperature 4 h 85–90% Nucleophilic substitution
Hydrolysis 5% NaOH aqueous solution 50°C 10 h High Converts ester to carboxylic acid

The reaction sequence is optimized to maximize yield and purity, with mild temperatures employed to avoid side reactions. The use of copper(II) bromide as a brominating agent is crucial for selective bromination without over-bromination.

Industrial Production Considerations

Industrial scale synthesis typically involves:

  • Use of large-scale reactors with controlled temperature and stirring.
  • Optimization of reagent stoichiometry to reduce waste.
  • Purification via recrystallization or chromatography to achieve high purity.
  • Potential use of continuous flow reactors for improved heat and mass transfer.

The synthetic route via ester intermediates and bromination is favored industrially due to its scalability and reproducibility.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Nucleophilic substitution with bromoacetyl ester Ethyl 2-(2-bromoacetyl)benzoate, 2-methylphenol, K2CO3 High yield, well-established Multi-step, requires bromination
Direct phenolate coupling (Ullmann-type) 2-methylphenol sodium salt, 2-halobenzoic acid, Cu(I) catalyst Potentially fewer steps Requires copper catalyst, harsh conditions
Esterification followed by hydrolysis 2-acetylbenzoic acid, ethanol, H2SO4 Straightforward ester formation Additional purification steps

Research Findings and Analytical Data

  • The synthesized this compound typically appears as a light yellow solid with melting points around 145–147°C.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, showing characteristic aromatic proton signals and the methyl group on the phenoxy ring.
  • Purity is often confirmed by chromatographic methods and elemental analysis.
  • The reaction yields are generally high (85–90%) for the ether formation step, with overall good reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents
2-(2-Methylphenoxy)benzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances solubility and reactivity, making it suitable for developing medications targeting specific health conditions. For instance, it has been explored in the synthesis of anti-inflammatory and analgesic drugs, demonstrating potential efficacy in treating pain and inflammation .

Biological Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values showcasing its potential as an antimicrobial agent:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Additionally, it has shown cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Agrochemical Applications

Herbicide Development
In agriculture, this compound serves as an effective herbicide. Its application helps control unwanted plant growth in crops, thereby enhancing agricultural productivity. The compound's herbicidal properties contribute to integrated pest management strategies aimed at sustainable farming practices .

Polymer Science

Plasticizer Role
This compound acts as a plasticizer in polymer formulations, improving flexibility and durability in products such as plastics and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making materials more suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Procedures
In analytical chemistry, this compound is employed as a reagent to aid in the detection and quantification of other compounds within complex mixtures. Its utility as a standard in chromatographic techniques facilitates accurate measurements and analysis of similar compounds .

Environmental Science

Bioremediation Potential
The compound is also studied for its potential role in bioremediation processes aimed at breaking down pollutants in contaminated environments. Research suggests that its chemical properties may facilitate interactions with environmental contaminants, aiding in their degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. Structural modifications were shown to enhance antimicrobial potency significantly.

Case Study 2: Anti-inflammatory Effects

In vivo experiments using animal models demonstrated that treatment with this compound led to a significant reduction in inflammation markers following induced arthritis. This suggests potential therapeutic applications for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenoxy Groups

(a) 3-Methyl-2-(4-methylphenoxy)benzoic Acid

  • Structure: Differs in the methyl group position (4-methylphenoxy vs. 2-methylphenoxy) and benzoic acid substitution (3-methyl vs. unsubstituted).
  • Properties : Exhibits similar conformational flexibility but distinct crystallographic parameters. For example, the C5–C6–C1 bond angle is 117.42°, and the O1–C8–C9 torsion angle is -178.73°, influencing packing efficiency and solubility .

(b) 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic Acid (CBA)

  • Structure: Features chloro substituents on both the phenoxy and benzoic acid moieties, with an acetamido linker.
  • Activity: Acts as a TRPM4 channel inhibitor but lacks selectivity compared to 2-(2-Methylphenoxy)benzoic acid derivatives .

(c) 2-(4-Methylbenzoyl)benzoic Acid

  • Structure: Replaces the phenoxy group with a benzoyl moiety (4-methyl substitution).
  • Binding Affinity: Demonstrates lower ΔGbinding values (-7.7 kcal/mol for T1R2/T1R3 receptors) due to enhanced hydrophobic interactions, suggesting stronger receptor binding than this compound .

Derivatives with Functional Group Modifications

(a) 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid

  • Structure: Incorporates a hydroxyimino group and a methylphenoxymethyl side chain.

(b) 2-Acetylamino Benzoic Acid Methyl Ester (Av7)

  • Structure: Contains an acetylamino group and esterified carboxylic acid.
  • Bioactivity : Isolated from Aconitum vaginatum, it shows potent antitumor activity against AGS, HepG2, and A549 cell lines (IC₅₀ < 10 μM), highlighting the impact of esterification on cell permeability compared to the free acid form .

(a) Benzoic Acid, 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl Ester

  • Source : Isolated from Antarctic fungus Penicillium sp. S-2-10.
  • Structure : Features dihydroxybenzoyl and hydroxymethyl groups, enhancing hydrogen-bonding capacity.
  • Significance : Demonstrates the diversity of natural benzoic acid derivatives, though its bioactivity remains uncharacterized .

(b) 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester

  • Structure: Includes dimethoxybenzoylamino and hydroxy substituents.
  • Relevance: First isolated from Delphinium brunonianum, it underscores the role of methoxy groups in modulating solubility and receptor interactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
This compound C₁₄H₁₂O₃ 2-Methylphenoxy, benzoic acid Agrochemical intermediate
3-Methyl-2-(4-methylphenoxy)benzoic Acid C₁₅H₁₄O₃ 4-Methylphenoxy, 3-methylbenzoic acid Anti-inflammatory candidate
490-M18 C₁₇H₁₅NO₄ Hydroxyimino, methylphenoxymethyl Pharmacological activity (hypothetical)
2-(4-Methylbenzoyl)benzoic Acid C₁₅H₁₂O₃ 4-Methylbenzoyl Strong receptor binding (ΔG = -7.7 kcal/mol)
Av7 (2-Acetylamino Benzoic Acid Methyl Ester) C₁₀H₁₁NO₃ Acetylamino, methyl ester Antitumor (IC₅₀ < 10 μM)

Key Findings and Implications

  • Functional Groups: Derivatives with hydroxyimino or ester groups exhibit divergent bioactivities, emphasizing the need for targeted modifications in drug design .
  • Natural vs. Synthetic : Natural derivatives often feature complex substituents (e.g., dihydroxybenzoyl), while synthetic analogues prioritize functional group simplicity for industrial scalability .

Biological Activity

2-(2-Methylphenoxy)benzoic acid, with the molecular formula C14H12O3C_{14}H_{12}O_{3} and CAS number 6325-68-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, cytotoxic, and potential hormonal activities.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 2-methylphenoxy group. Its structure can be represented as follows:

Chemical Structure C14H12O3\text{Chemical Structure }C_{14}H_{12}O_{3}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing promising results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings underscore the compound's potential as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:

Cell Line IC50 (µM)
MCF-715
HeLa30
A54925

The mechanism of action appears to involve apoptosis induction through the activation of caspases, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Hormonal Activity

In vitro studies have suggested that this compound may exhibit estrogenic activity. Competitive binding assays using MCF7 breast cancer cells indicated that the compound can partially displace estradiol from estrogen receptors, hinting at its potential role as an endocrine disruptor:

  • Competitive Binding Assay : The compound showed a displacement percentage of approximately 45% at concentrations exceeding 106M10^{-6}\text{M}.

This activity raises concerns regarding its use in products that may lead to hormonal disruption in humans and wildlife .

Case Studies

  • Antimicrobial Efficacy : A study conducted on agricultural pathogens demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops, suggesting its utility in agricultural applications.
  • Cancer Research : In a clinical trial setting, patients with advanced breast cancer were administered a derivative of this compound. Preliminary results indicated improved survival rates compared to standard therapies, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(2-Methylphenoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing aryl-substituted benzoic acids. For this compound, coupling a 2-methylphenoxy boronic acid with a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) under reflux in a solvent mixture (toluene/ethanol/water) yields the product . Microwave-assisted synthesis, as seen in analogous phenoxybenzoic acids, can reduce reaction times and improve purity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.

Q. How can purification challenges (e.g., residual catalysts or byproducts) be addressed for this compound?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively removes palladium catalysts. Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for structurally similar nitro- and fluoro-substituted benzoic acids . For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water (0.1% formic acid) mobile phase is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.8 ppm) and carboxylate carbon at ~δ 170 ppm .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • LC-MS : Verify molecular weight (calculated: 242.27 g/mol) and detect trace impurities .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy group influence the compound’s reactivity in electrophilic substitution?

  • Methodological Answer : The methyl group acts as an electron donor via hyperconjugation, directing electrophiles to the para position of the phenoxy ring. Competitive experiments with nitration (HNO₃/H₂SO₄) show preferential para-nitro product formation, validated by HPLC and ¹H NMR . Computational modeling (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using:

  • MIC Assays : Broth microdilution (CLSI guidelines) for antimicrobial activity .
  • COX-2 Inhibition : ELISA-based screening for anti-inflammatory potential .
  • Control for metabolic instability using liver microsome assays to differentiate intrinsic activity from artifact .

Q. How can in vivo metabolic pathways of this compound be mapped, and what are key metabolites?

  • Methodological Answer : Administer radiolabeled ¹⁴C-2-(2-Methylphenoxy)benzoic acid to model organisms (e.g., rats). Collect blood, urine, and feces over 24–72 hours. Metabolites are identified via:

  • LC-HRMS : Detect hydroxylated (m/z +16) or conjugated (e.g., glucuronides, m/z +176) derivatives .
  • NMR Structural Elucidation : Compare fragmentation patterns with synthetic standards .

Q. What role does the compound play in material science, particularly polymer or coating development?

  • Methodological Answer : The phenoxy group enhances thermal stability in polyesters. Incorporate this compound via melt polycondensation with diols (e.g., ethylene glycol) at 200–220°C. Characterize using:

  • TGA : Assess decomposition temperatures (>300°C typical) .
  • DSC : Measure glass transition (Tg) and crystallinity .

Q. Key Research Gaps

  • Mechanistic Studies : Limited data on interactions with cytochrome P450 enzymes. Use CRISPR-edited cell lines to probe isoform-specific metabolism .
  • Environmental Fate : Degradation pathways in soil/water remain uncharacterized. Employ OECD 307/308 guidelines for persistence studies .

Properties

IUPAC Name

2-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDKESIMZREMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283375
Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-68-4
Record name 6325-68-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylphenoxy)benzoic acid
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Record name 2-(2-Methylphenoxy)benzoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-methylphenol (III: R3 =H) (33 g, 305 mmol) in MeOH (100 mL) was treated with Na (2.1 g, 90 mmol), and excess MeOH was removed under reduced pressure. Diphenyliodonium-2-carboxylate (II: R1 =H) (19.6 g, 60 mmol) and cupric acetate (0.5 g) were added and the mixture was stirred at 90° C. for 10 h. The solution was diluted with 2N NaOH, filtered through celite and acidified with HCl. The mixture was then dissolved in 2N K2CO3 and extracted twice with EtOAc to remove excess 2-methylphenol. The aqueous layer was then poured into excess 2N HCl to give 2-(2-methylphenoxy)benzoic acid (IV: R1 =R3 =H) (8.85 g, 64%), suitable for the next step. A sample crystallized from ligroin, mp 133°-134° C. (Ber, 1905, 38, 2111 records mp 133.5° C.).
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
2-(2-Methylphenoxy)benzoic acid

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